N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2,2-diphenylacetamide
Description
N-{5,5-dioxo-2-phenyl-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl}-2,2-diphenylacetamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazol core substituted with a sulfone (5,5-dioxo) group and a diphenylacetamide moiety. The sulfone group imparts strong electron-withdrawing characteristics, which may enhance stability and influence binding interactions in biological systems .
Properties
IUPAC Name |
N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3S/c29-25(23(18-10-4-1-5-11-18)19-12-6-2-7-13-19)26-24-21-16-32(30,31)17-22(21)27-28(24)20-14-8-3-9-15-20/h1-15,23H,16-17H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCADZRRAPCEVBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=CC=C3)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2,2-diphenylacetamide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of thiophene derivatives with isocyanates, followed by base-promoted cyclization to yield the target thienopyrimidines . The reaction conditions often involve heating in solvents such as xylene or toluene, with the use of desiccants like calcium chloride to facilitate the cyclization process .
Chemical Reactions Analysis
N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2,2-diphenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2,2-diphenylacetamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The compound’s thieno[3,4-c]pyrazole core allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The following table highlights key structural differences between the target compound and related analogs:
Key Observations:
- Core Heterocycle: The thieno[3,4-c]pyrazol core in the target compound is distinct from benzothiazole (e.g., Compound 37) or tetrahydroimidazopyridine (e.g., 1l) cores, which may alter π-π stacking interactions and binding site compatibility .
- Solubility: The diphenylacetamide group in the target compound likely reduces aqueous solubility compared to ester- or cyano-containing analogs (e.g., 1l), which may limit bioavailability .
Biological Activity
N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2,2-diphenylacetamide is a complex organic compound belonging to the thieno[3,4-c]pyrazole class. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, analgesic, and antitumor properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core fused with a phenyl group and an amide linkage. Its molecular formula is , with a molecular weight of approximately 357.42 g/mol. The 5,5-dioxo functional group enhances its chemical stability and biological activity.
Key Characteristics
| Property | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 357.42 g/mol |
| Core Structure | Thieno[3,4-c]pyrazole |
| Functional Groups | Dioxo, phenyl, amide |
Anti-Inflammatory and Analgesic Properties
Preliminary studies suggest that this compound exhibits significant anti-inflammatory and analgesic activities. These effects are likely due to its ability to modulate inflammatory pathways and inhibit pain signaling mechanisms.
Antitumor Activity
Research indicates that this compound may possess antitumor properties. The structural features of thienopyrazoles have been associated with interactions that can disrupt cancer cell proliferation and induce apoptosis. However, detailed studies are required to elucidate the exact mechanisms involved.
In Vitro Studies
In vitro studies have demonstrated the compound's potential to inhibit pro-inflammatory cytokines and reduce cell viability in cancer cell lines. These findings suggest that further exploration in vivo could validate its therapeutic potential.
Comparative Analysis with Similar Compounds
A comparison of this compound with related compounds reveals variations in biological activity based on structural differences:
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| N-{5-fluoro-2-(phenyl)-thieno[3,4-c]pyrazol} | Fluorinated derivative | Enhanced anti-cancer properties |
| N-{5-bromo-thieno[3,4-c]pyrazole} | Halogenated variant | Increased anti-inflammatory effects |
| N-(5-cyclopropyl-pyrazol-3-yloxy)-2-thiophenecarboxamide | Incorporates a thiophene ring | Potential for improved solubility |
Synthesis and Reaction Pathways
The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:
- Formation of the Thieno[3,4-c]pyrazole Core : Utilizing appropriate reagents to cyclize precursors.
- Introduction of Functional Groups : Employing electrophilic substitutions to introduce phenyl and dioxo groups.
- Amidation : Reacting the resulting intermediate with diphenylacetamide.
Reaction Conditions
The reaction conditions often involve controlled temperatures and specific solvents to optimize yield and purity. Common reagents include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-{5,5-dioxo-2-phenyl-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl}-2,2-diphenylacetamide?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclocondensation and functionalization. A common approach involves reacting precursors like substituted pyrazoles with thiophene derivatives under controlled conditions. For example, analogous syntheses use dimethyl sulfoxide (DMSO) as a solvent, N-ethylmorpholine as a base, and acyl chlorides (e.g., benzoyl chloride) for amide bond formation. Reaction optimization typically requires inert atmospheres and temperature gradients (e.g., 0–90°C) to avoid side reactions . Structural confirmation is achieved via NMR and mass spectrometry (MS), with purity assessed by elemental analysis .
Q. How can researchers ensure purity during synthesis and purification?
- Methodological Answer : Post-synthesis purification often employs column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane mixtures) or recrystallization from solvents like methanol or acetonitrile. For polar intermediates, flash chromatography with gradient elution is recommended. Analytical techniques such as high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) are critical for assessing purity. Contaminants like unreacted phenylacetyl chloride or by-products (e.g., dimerized species) must be monitored .
Q. What spectroscopic techniques are essential for structural characterization?
- Methodological Answer :
- NMR : ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆, CDCl₃) to confirm backbone connectivity and substituent positions. Aromatic protons in diphenylacetamide moieties typically appear as multiplets at δ 7.2–7.6 ppm .
- MS : High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) to verify molecular ion peaks .
- IR : Key stretches include C=O (1650–1750 cm⁻¹) and S=O (1150–1250 cm⁻¹) from the thieno[3,4-c]pyrazol core .
Advanced Research Questions
Q. How can computational methods guide the optimization of reaction conditions for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states. For instance, ICReDD’s approach combines reaction path searches (using software like GRRM) with machine learning to identify optimal solvents, catalysts, and temperatures. This reduces trial-and-error experimentation, particularly for stereoselective steps in thienopyrazol synthesis . Feedback loops integrating experimental data (e.g., failed reactions) refine computational models iteratively .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Discrepancies between NMR/MS data and expected structures may arise from tautomerism (e.g., keto-enol shifts in the pyrazol ring) or dynamic stereochemistry. Solutions include:
- Variable-temperature NMR to observe conformational changes.
- X-ray crystallography for unambiguous 3D structural determination.
- Cross-validation with 2D NMR techniques (COSY, HSQC, HMBC) to confirm through-space and through-bond correlations .
Q. How can statistical design of experiments (DoE) improve synthesis yields?
- Methodological Answer : DoE (e.g., factorial or response surface designs) identifies critical parameters (e.g., reagent stoichiometry, solvent polarity, reaction time). For example, a central composite design could optimize the ratio of thiophene to pyrazole precursors while minimizing by-product formation. Software like Minitab or Design-Expert models interactions between variables, enabling predictive yield optimization with minimal experimental runs .
Q. What are the challenges in evaluating biological activity, and how are they addressed?
- Methodological Answer : Bioactivity assays (e.g., enzyme inhibition, cytotoxicity) require careful control of compound solubility (e.g., DMSO stocks <1% v/v). False positives/negatives due to aggregation or assay interference are mitigated via:
- Dynamic light scattering (DLS) to detect aggregates.
- Counter-screens with orthogonal assays (e.g., SPR vs. fluorescence-based).
- Metabolite profiling (LC-MS) to rule off-target effects .
Q. How can membrane separation technologies enhance purification of intermediates?
- Methodological Answer : Nanofiltration or reverse osmosis membranes with tailored pore sizes (1–10 kDa) selectively separate high-molecular-weight by-products. For example, polyamide membranes effectively retain dimeric impurities while allowing monomeric acetamide derivatives to pass. Process parameters (pressure, pH) are optimized using DoE principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
